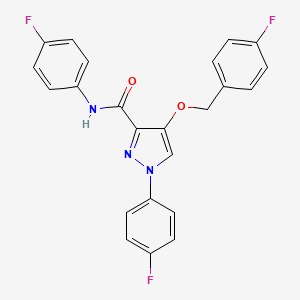![molecular formula C26H32Cl2N2O3 B2572426 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1189485-57-1](/img/structure/B2572426.png)
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C26H32Cl2N2O3 and its molecular weight is 491.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
Researchers have synthesized a series of novel derivatives, including compounds related to the chemical structure of interest, to evaluate their pharmacological activities. For instance, a study by Kumar et al. (2017) investigated the antidepressant and antianxiety activities of novel derivatives through behavioral tests on albino mice. The study's findings contribute to understanding the compound's potential therapeutic applications (Kumar et al., 2017).
Antimicrobial and Antiarrhythmic Properties
The compound's framework has been modified to explore antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives to screen for antimicrobial activities, indicating the compound's broader pharmacological potential (Bektaş et al., 2007). Additionally, derivatives of this compound have shown promising antiarrhythmic and antihypertensive effects, suggesting a potential role in cardiovascular disease treatment (Malawska et al., 2002).
Antidepressant Applications
Further modifications to the compound have led to the discovery of new classes of antidepressants. For example, Martínez et al. (2001) synthesized derivatives with dual activity at 5-HT1A serotonin receptors and the serotonin transporter, highlighting a novel approach to antidepressant drug design (Martínez et al., 2001).
Antipsychotic Activity
The compound's structural motif has been utilized in the design and synthesis of potential antipsychotic agents. Bhosale et al. (2014) designed derivatives demonstrating considerable anti-dopaminergic and anti-serotonergic activity, indicating their potential use as antipsychotic medications (Bhosale et al., 2014).
Structural Analysis and Binding Mechanisms
The compound's binding mechanism with α1A-adrenoceptor was elucidated through structural analysis, offering insights into its bioactivity and assisting in drug design for highly selective antagonists. Xu et al. (2016) conducted a comprehensive study involving conformational analysis, molecular orbital studies, and molecular docking to understand the compound's interaction with the receptor (Xu et al., 2016).
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2-phenylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3.2ClH/c1-30-26-14-8-6-12-24(26)28-17-15-27(16-18-28)19-22(29)20-31-25-13-7-5-11-23(25)21-9-3-2-4-10-21;;/h2-14,22,29H,15-20H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCDXGDJFKTDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC=C3C4=CC=CC=C4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

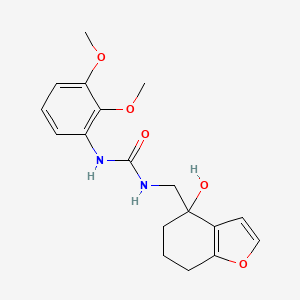
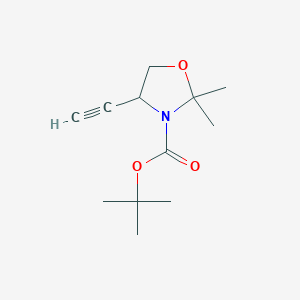

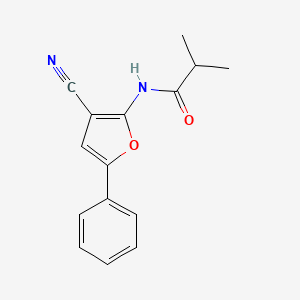
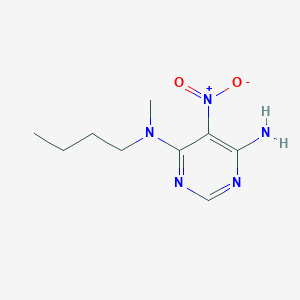

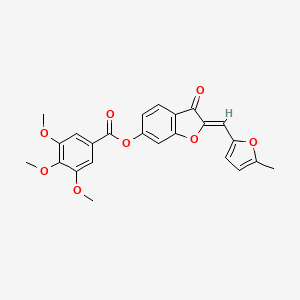
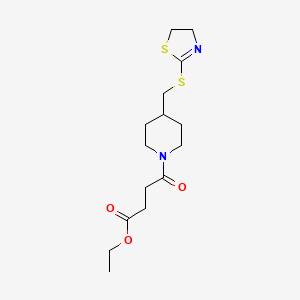
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2572355.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572358.png)

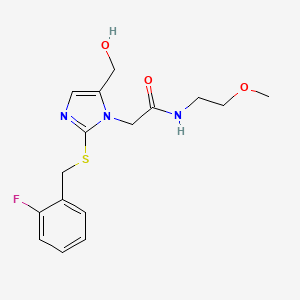
![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2572364.png)
